

# Tirabrutinib Preclinical and Clinical Profile

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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The table below summarizes key characteristics of **tirabrutinib** based on the search results, which are primarily derived from non-clinical studies.

Aspect	Description
Drug Class	Second-generation, highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Key Differentiator	Superior kinase selectivity compared to first-generation BTK inhibitors (e.g., Ibrutinib), potentially leading to an improved safety profile by reducing off-target effects [1].
Mechanism of Action	Inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. This disrupts downstream survival signals in malignant B-cells [1].
Relevant Pharmacodynamic Findings	In ABC-DLBCL models, tirabrutinib inhibited cell growth and downregulated multiple BTK downstream pathways, including <b>NF-<math>\kappa</math>B, AKT, and ERK</b> [1]. Transcriptomic analysis also indicated decreased IRF4 gene expression signatures [1].
Relevant Pharmacokinetic/Formulation Data	A subcutaneous formulation for a related compound (GB261) has been determined, suggesting feasibility of alternative administration routes for this drug class [2].

## Proposed Phase I Dose Escalation Study Design

The following protocol is a synthesis of standard oncology phase I trial principles [3] and the specific pharmacological profile of **tirabrutinib** [1]. Its primary goal is to establish the safety, tolerability, and Maximum Tolerated Dose (MTD) of **tirabrutinib** in patients with relapsed/refractory B-cell malignancies.

### Study Objectives and Endpoints

- **Primary Objective:** To determine the MTD and Recommended Phase II Dose (RP2D) of **tirabrutinib**.
- **Secondary Objectives:** To characterize the safety profile, assess preliminary anti-tumor activity (Objective Response Rate, ORR), and evaluate pharmacokinetics (PK).
- **Exploratory Objectives:** To investigate pharmacodynamic (PD) effects via phosphoproteomic and transcriptomic analysis on tumor tissue and peripheral blood mononuclear cells (PBMCs).

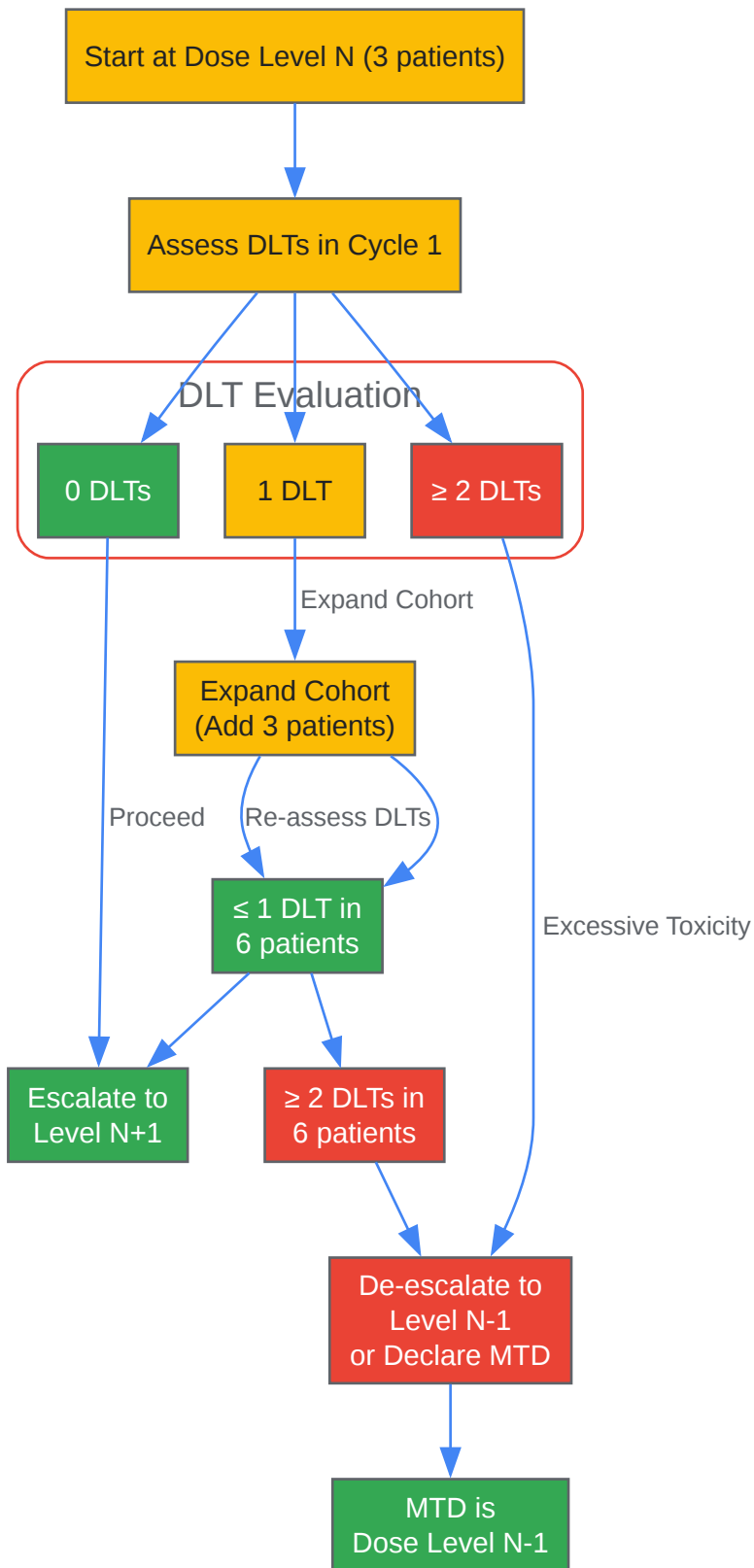
### Patient Population

- **Inclusion Criteria:** Adults ( $\geq 18$  years) with histologically confirmed relapsed/refractory B-cell malignancies (e.g., CLL/SLL, ABC-DLBCL, MCL, WM) for which no standard therapy exists. Adequate organ function and ECOG Performance Status of 0-1 are required [4] [3].
- **Exclusion Criteria:** Known CNS lymphoma, active hepatitis B/C or HIV infection, uncontrolled cardiovascular disease, and concurrent use of strong CYP3A4 inducers/inhibitors.

### Dosage, Administration, and Escalation Scheme

- **Formulation & Administration:** Oral, once-daily dosing. Continuous dosing in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.
- **Starting Dose:** Based on preclinical toxicology data, a safe starting dose is selected (e.g., **80 mg once daily**).
- **Dose Escalation & MTD Definition:** A "**3+3**" design will be used [3]. The MTD is defined as the highest dose at which fewer than 33% of patients in a cohort experience a Dose-Limiting Toxicity (DLT) during the first cycle [3].

The following diagram illustrates the core logic of the "3+3" dose escalation design.



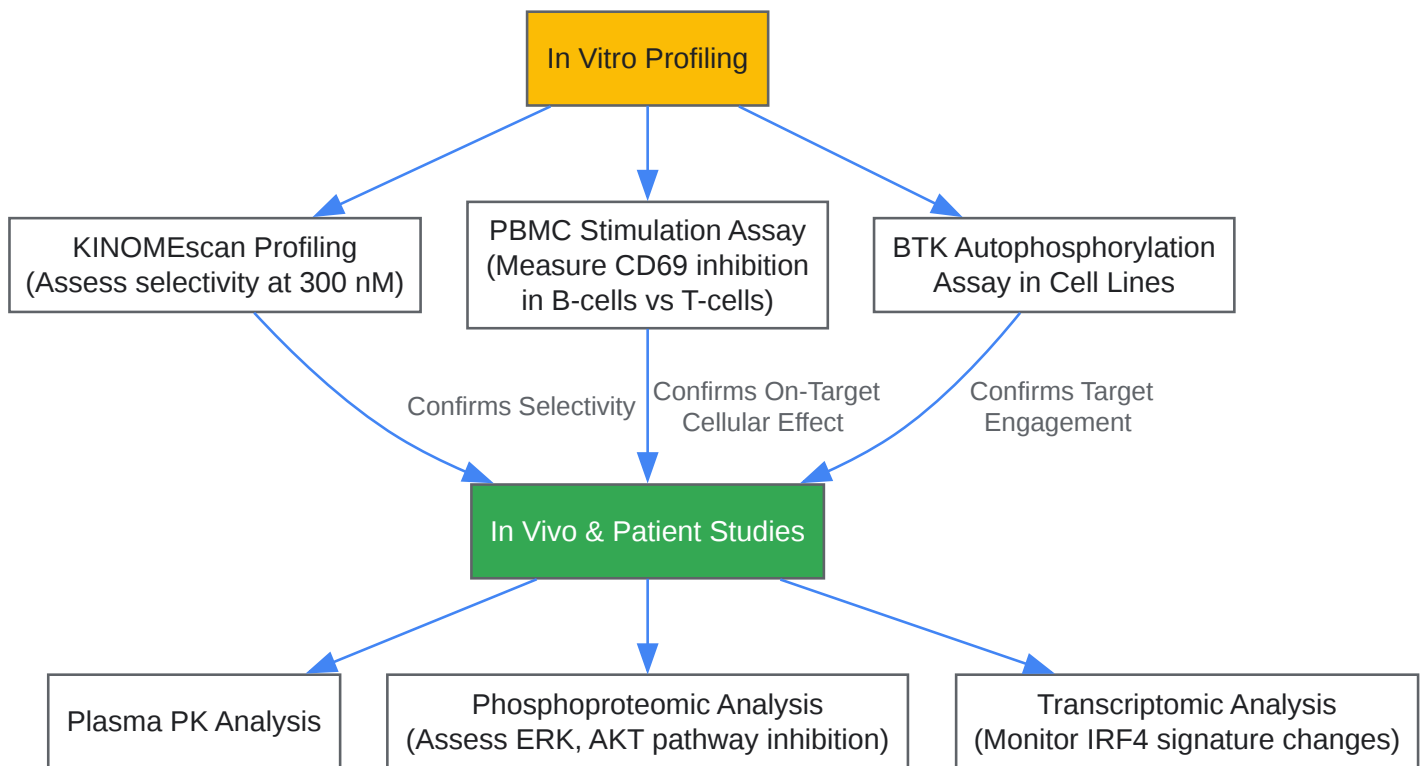
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## Safety and Efficacy Assessments

- **Dose-Limiting Toxicity (DLT):** Predefined adverse events (CTCAE v5.0) occurring in Cycle 1, including: Grade 4 neutropenia >7 days, Grade 3/4 thrombocytopenia with bleeding, Grade  $\geq 3$  non-hematologic toxicity (except manageable nausea/diarrhea), and any drug-related toxicity leading to treatment delay >14 days [3].
- **Safety Monitoring:** Continuous, with formal assessment each cycle. Includes physical exams, vital signs, ECOG, laboratory tests (hematology, chemistry), and ECG.
- **Efficacy Assessment:** Tumor response evaluated every 2 cycles (8 weeks) using disease-specific criteria (e.g., Lugano for lymphoma, iwCLL for CLL) [4].
- **Pharmacokinetic (PK) Sampling:** Intensive sampling after single dose (Cycle 1 Day 1) and at steady-state (Cycle 1 Day 28) to characterize exposure.

## Incorporation of Biomarker and Pharmacodynamic Analyses

To align with modern targeted therapy development, this protocol incorporates detailed mechanistic studies based on **tirabrutinib**'s known mechanism [1]. The workflow below outlines the key experiments for confirming target engagement and understanding the drug's anti-tumor mechanism.



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## Key Considerations for Clinical Development

- **Patient Selection:** Initial trials can enroll various B-cell malignancies. Subsequent studies should focus on diseases most dependent on BCR signaling, such as **ABC-DLBCL and CLL**, where BTK inhibitors have shown the greatest efficacy [1].
- **Combination Potential:** The favorable selectivity of **tirabrutinib** makes it an ideal candidate for combination therapy. Rational partners include anti-CD20 monoclonal antibodies (e.g., ublituximab) and other targeted agents, following established safety lead-in protocols [4].
- **Dose Optimization:** While the initial goal is to find the MTD, exploration of lower doses may be warranted if robust PD target inhibition is achieved at those levels, potentially offering a better therapeutic window [5].

## Important Notice on Search Results

The specific clinical data and dose escalation results for **tirabrutinib** were not available in the current search results. The preclinical data from [1] was central to this proposal, while the clinical framework was adapted

from general oncology trial methodologies [4] [6] [3] and insights from other BTK inhibitors.

For definitive protocol design, it is **essential** to consult:

- The official investigator's brochure for **tirabrutinib**.
- Published phase I clinical trial results for **tirabrutinib**.
- Current regulatory guidelines from agencies like the FDA and EMA.

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## References

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